5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
The compound 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a pyrrolo[3,2-d]pyrimidinone derivative characterized by:
- A 3-ethyl group at position 2.
- A 7-phenyl substituent at position 5.
- A 5-substituent comprising a 2-oxoethyl chain linked to a 3,4-dihydroquinoline moiety.
Properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-ethyl-7-phenylpyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-2-27-17-26-23-20(18-9-4-3-5-10-18)15-28(24(23)25(27)31)16-22(30)29-14-8-12-19-11-6-7-13-21(19)29/h3-7,9-11,13,15,17H,2,8,12,14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUBRERLUITIRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials like quinoline derivatives, ethyl derivatives, and pyrimidine derivatives.
Reactions: The process generally includes sequential condensation, cyclization, and functional group transformations.
Conditions: Reactions often require specific catalysts, such as palladium or copper complexes, along with appropriate solvents like dichloromethane or dimethylformamide. Reaction temperatures may range from room temperature to elevated temperatures, and pH control is often necessary.
Industrial Production Methods: Scaling up for industrial production would involve optimizing yields and reaction conditions. Automation and continuous flow systems could enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation, potentially converting alcohol groups to carbonyls or further to carboxylic acids.
Reduction: Reductive amination and hydrogenation can modify functional groups like carbonyls to alcohols or amines.
Substitution: Nucleophilic and electrophilic substitutions can introduce various substituents into the compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with palladium/carbon catalyst.
Substitution Reagents: Halogens, alkyl halides.
Major Products:
Oxidation leads to ketones, aldehydes, or carboxylic acids.
Reduction results in alcohols or amines.
Substitution introduces a variety of functional groups, enhancing the compound's versatility.
Scientific Research Applications
Chemistry:
As a building block for synthesizing more complex molecules.
Used in studies involving electron transfer and catalytic processes.
Biology:
Potential as a scaffold for designing biologically active molecules.
Investigated for its binding affinity to various biological targets, such as enzymes or receptors.
Medicine:
Explored as a candidate for developing new pharmaceuticals, particularly in treating conditions related to its molecular targets.
Studies on its pharmacokinetics and pharmacodynamics.
Industry:
Application in material science for developing new materials with specific properties.
Utilized in the creation of novel catalysts for chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through binding interactions with specific molecular targets. The heterocyclic structure may allow it to act as an inhibitor or activator of enzymes, receptors, or other proteins. Pathways involved include modulation of enzymatic activities, receptor signal transduction, and potential interference with nucleic acid functions.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their substituent differences are summarized below:
Key Observations :
- Electron-Withdrawing Groups: The carboxylate group in CAS 853058-41-0 enhances polarity and solubility compared to the hydrophobic phenyl and dihydroquinoline groups in the target compound .
- Amino vs. Ethyl Groups: The 2-amino substituent in CAS 65996-58-9 may facilitate hydrogen bonding, whereas the 3-ethyl group in the target compound likely increases lipophilicity .
Physicochemical Properties
Comparative data for melting points and spectroscopic features:
Key Observations :
- Thermal Stability: Derivatives like 4k and 4l exhibit exceptionally high melting points (>300°C), attributed to strong intermolecular hydrogen bonding and crystalline packing . The target compound’s melting point is unreported but may be lower due to its flexible dihydroquinoline chain.
- Spectroscopic Signatures : The target compound’s IR spectrum would differ from carboxylate-containing analogs due to the absence of ester C=O stretches .
Biological Activity
The compound 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 421.56 g/mol. The structure features several key functional groups that may contribute to its biological activity, including:
- Dihydroquinoline moiety : Known for its diverse pharmacological properties.
- Pyrrolo[3,2-d]pyrimidine core : Associated with various biological activities including anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrrolo[3,2-d]pyrimidine structure : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the dihydroquinoline moiety : This step often requires specific reagents and conditions to ensure proper functionalization.
Anticancer Properties
Research indicates that derivatives of pyrrolo[3,2-f]quinolinones exhibit significant antiproliferative activity against various tumor cell lines. For instance, studies have shown that related compounds act by disrupting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Enzyme Inhibition
The compound may also serve as a probe for studying enzyme interactions or as a starting material for designing enzyme inhibitors. Its structural features suggest potential interactions with biological targets such as kinases and other enzymes involved in disease pathways .
Case Studies and Research Findings
- In Vitro Studies : A study assessing the antiproliferative effects of similar compounds on human cancer cell lines demonstrated that these compounds could inhibit cell growth effectively at micromolar concentrations . The lead compound exhibited IC50 values indicative of potent activity.
- Mechanism of Action : Investigations into the mechanism revealed that these compounds induce apoptosis through mitochondrial pathways and may also involve the activation of caspases .
- Animal Models : In vivo studies using mouse models have shown promising results where compounds similar to this compound were effective in reducing tumor sizes without significant toxicity .
Comparative Analysis
To better understand the biological activity of this compound relative to other similar compounds, a comparative analysis is presented below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
